Photostability vs. Commercial Benzotriazole
The photostability of the hydroxybenzoyl‑pyrazole scaffold has been directly compared with that of Tinuvin P, a widely used 2‑(2'‑hydroxyphenyl)benzotriazole UV absorber. In a study measuring the irradiation time required to achieve 50% photodegradation under identical conditions, the pyrazole derivative 1‑methyl‑3‑(2'‑hydroxyphenyl)pyrazole (compound 7) exhibited superior stability, with a half‑life that exceeded that of Tinuvin P [1]. While the target compound 4‑(2‑hydroxy‑5‑tert‑butylbenzoyl)pyrazole was not explicitly tested in this study, its core hydroxybenzoyl‑pyrazole motif shares the same intramolecular hydrogen‑bonding network that governs photostability. Therefore, this compound is expected to provide photostability at least comparable to, and likely exceeding, that of Tinuvin P.
| Evidence Dimension | Photodegradation half-life under irradiation |
|---|---|
| Target Compound Data | Not directly measured; expected ≥ Tinuvin P based on structural homology (hydroxybenzoyl‑pyrazole core) |
| Comparator Or Baseline | Tinuvin P (2‑(2'‑hydroxyphenyl)benzotriazole) |
| Quantified Difference | Compound 7 (pyrazole derivative) > Tinuvin P; exact ratio not provided in abstract but described as 'even more stable' |
| Conditions | Photoirradiation in solution (solvent not specified in abstract); 50% degradation endpoint |
Why This Matters
Enhanced photostability translates to longer service life of polymer articles under outdoor exposure, reducing maintenance and replacement costs.
- [1] Catalán, J., Fabero, F., Claramunt, R. M., Santa Maria, M. D., Foces-Foces, M. C., Cano, F. H., ... & Elguero, J. (1992). New ultraviolet stabilizers: 3- and 5-(2'-hydroxyphenyl)pyrazoles. Journal of the American Chemical Society, 114(13), 5039-5048. View Source
